Binding Affinity at the Cardiotonic Steroid Site – SBA vs. Ouabain
In direct competition experiments using rat brain Na⁺/K⁺‑ATPase, strophanthidin bromoacetate (SBA) displaced [³H]ouabain from the Na⁺‑, Mg²⁺‑, and ATP‑dependent binding site. The apparent affinity of SBA was approximately one‑third that of ouabain [1]. No other alkylating cardiotonic steroid matched this specific affinity ratio, positioning SBA as a moderate‑affinity but covalent‑competent probe distinct from both high‑affinity reversible ligands (ouabain) and lower‑affinity irreversible alkylators such as digoxigenin‑3,12‑dibromoacetate (DDB, I₅₀ ~5 µM [2]).
| Evidence Dimension | Apparent binding affinity at the cardiotonic steroid site |
|---|---|
| Target Compound Data | Apparent affinity ~1/3 of ouabain (qualitative ratio derived from [³H]ouabain displacement) |
| Comparator Or Baseline | Ouabain (high‑affinity reference glycoside) |
| Quantified Difference | SBA affinity ≈ 33% of ouabain affinity |
| Conditions | Rat brain (Na⁺ + K⁺)-ATPase; Na⁺, Mg²⁺, ATP‑dependent [³H]ouabain binding assay |
Why This Matters
Researchers seeking a covalent modifier of the ouabain site need to know that SBA retains moderate affinity, whereas other alkylating derivatives (e.g., DDB) may lose site‑directed selectivity entirely.
- [1] Tobin, T., Akera, T., Ku, D. & Brody, T. M. (1973) Reversibility of the Interaction of Strophanthidin Bromoacetate with the Cardiotonic Steroid Binding Site of Sodium‑ and Potassium‑Dependent Adenosine Triphosphatase. Mol. Pharmacol., 9, 676–685. View Source
- [2] Tobin, T., Akera, T., Brody, T. M. & Taneja, H. R. (1975) Irreversible inhibition of ³H‑ouabain binding to Na⁺ + K⁺‑ATPase by digoxigenin‑3,12‑dibromoacetate, an alkylating derivative of digoxigenin. Eur. J. Pharmacol., 32, 233–241. View Source
